molecular formula C5H6N4O2S B2982243 2-Thio-6-hydroxypurine hydrate CAS No. 213696-55-0

2-Thio-6-hydroxypurine hydrate

Cat. No.: B2982243
CAS No.: 213696-55-0
M. Wt: 186.19
InChI Key: PXVRQEIQDIDMSJ-UHFFFAOYSA-N
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Description

2-Thio-6-hydroxypurine hydrate is a chemical compound with the molecular formula C5H4N4OS.H2O and a molecular weight of 186.194 g/mol It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thio-6-hydroxypurine hydrate typically involves the reaction of 6-chloropurine with thiourea under specific conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the purity and yield of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, with considerations for scaling up the reaction, purification, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Thio-6-hydroxypurine hydrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various purine derivatives with modified functional groups, which can have different chemical and biological properties .

Mechanism of Action

The mechanism of action of 2-Thio-6-hydroxypurine hydrate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes and interfere with nucleic acid metabolism, leading to its potential therapeutic effects. The compound’s ability to form hydrogen bonds and interact with biological macromolecules is crucial for its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Thio-6-hydroxypurine hydrate is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and interact with biological targets in distinct ways. Its hydrate form also influences its solubility and stability, making it suitable for different applications compared to its analogs .

Properties

IUPAC Name

2-sulfanylidene-3,7-dihydropurin-6-one;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4OS.H2O/c10-4-2-3(7-1-6-2)8-5(11)9-4;/h1H,(H3,6,7,8,9,10,11);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVRQEIQDIDMSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=O)NC(=S)N2.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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